

An In-depth Technical Guide to the Physicochemical Properties of 2-Anilinoacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Anilinoacetamide

Cat. No.: B130025

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for **2-Anilinoacetamide**. It is intended for research and informational purposes only. A comprehensive literature search did not yield experimentally determined values for several key physicochemical properties, nor did it identify specific biological signaling pathways associated with this compound. The information presented herein is based on publicly available data, which is predominantly computational.

Introduction

2-Anilinoacetamide, also known as N-phenylglycinamide, is an organic compound with the chemical formula C₈H₁₀N₂O.^{[1][2]} As a derivative of acetamide and aniline, it possesses structural features that suggest potential applications in medicinal chemistry and materials science. Understanding its physicochemical properties is fundamental for any research or development activities involving this molecule. This guide summarizes the currently available data and outlines standard experimental protocols for the determination of its key physicochemical characteristics.

Physicochemical Properties

A summary of the known physicochemical properties of **2-Anilinoacetamide** is presented in Table 1. It is critical to note that many of these values are computationally predicted and await

experimental verification.

Table 1: Physicochemical Properties of **2-Anilinoacetamide**

Property	Value	Source
IUPAC Name	2-anilinoacetamide	PubChem
Synonyms	N-phenylglycinamide, Phenylglycine amide	ChemScene[2]
CAS Number	21969-70-0	ChemScene[2]
Molecular Formula	C ₈ H ₁₀ N ₂ O	PubChem[1], ChemScene[2]
Molecular Weight	150.18 g/mol	PubChem[1], ChemScene[2]
Appearance	Solid (predicted)	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	
LogP (calculated)	0.5838	ChemScene[2]
Purity	≥98% (commercially available)	ChemScene[2]

Experimental Protocols

Due to the lack of published experimental data for **2-Anilinoacetamide**, this section provides detailed, generalized methodologies for determining the key physicochemical properties. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[3][4]

Methodology: Capillary Method[3][4]

- Sample Preparation: A small amount of finely powdered, dry **2-Anilinoacetamide** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. Assuming **2-Anilinoacetamide** is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition.

Methodology: Distillation Method

- Apparatus: A micro-distillation apparatus is assembled.
- Procedure: A small sample of **2-Anilinoacetamide** is placed in the distillation flask with a boiling chip. The apparatus is heated gently.
- Observation: The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses. The atmospheric pressure should also be recorded.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its formulation and application.

Methodology: Shake-Flask Method

- Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone).
- Procedure: An excess amount of **2-Anilinoacetamide** is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
- Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of **2-Anilinoacetamide** in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

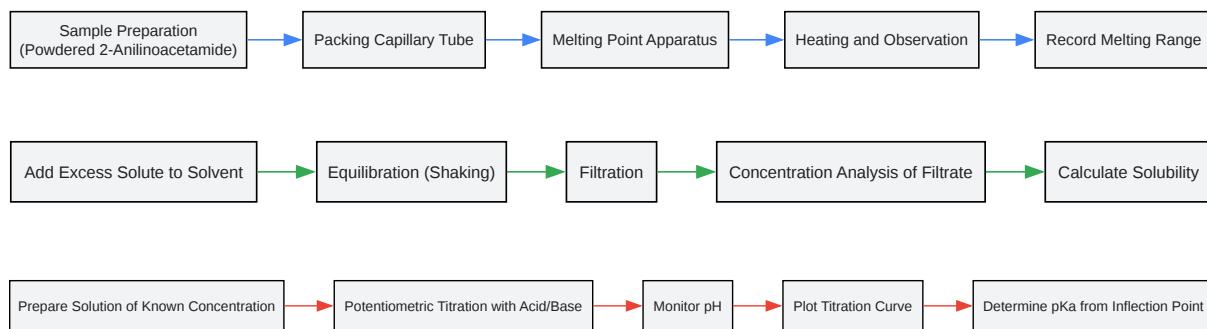
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound in solution.

Methodology: Potentiometric Titration^[5]

- Solution Preparation: A solution of **2-Anilinoacetamide** of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development.


Methodology: Shake-Flask Method

- System Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

- Procedure: A known amount of **2-Anilinoacetamide** is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel and shaken until equilibrium is reached.
- Analysis: The concentration of **2-Anilinoacetamide** in both the n-octanol and water phases is determined analytically (e.g., by HPLC or UV-Vis spectroscopy).
- Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the experimental determination of key physicochemical properties.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Phenylamino)acetamide | C8H10N2O | CID 15370319 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Anilinoacetamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130025#physicochemical-properties-of-2-anilinoacetamide-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com